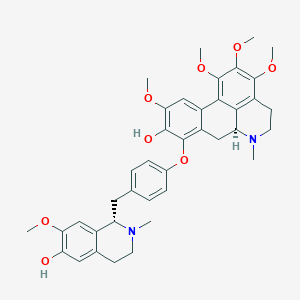
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is a quinoxaline derivative that has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in many physiological processes, including learning and memory.
Mechanism of Action
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate acts as a selective antagonist of the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been shown to have neuroprotective effects, particularly in conditions where excessive glutamate release can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, increasing the release of inhibitory neurotransmitters such as GABA, and reducing the production of reactive oxygen species that can contribute to neuronal damage.
Advantages and Limitations for Lab Experiments
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its relatively low potency and poor solubility, which can make it difficult to achieve consistent results.
Future Directions
Future research on Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate could focus on developing more potent and soluble analogues of the compound, as well as exploring its potential therapeutic applications in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the long-term effects of Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate treatment on neuronal function and behavior.
Synthesis Methods
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate can be synthesized using a variety of methods, including the reaction of ethyl cyanoacetate with 2-(dimethylamino)acetyl chloride, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride. Another method involves the reaction of ethyl cyanoacetate with 2-(dimethylamino)ethyl acrylate, followed by cyclization with 2-amino-3,4-dihydroquinoline and subsequent esterification with acryloyl chloride.
Scientific Research Applications
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate has been shown to have neuroprotective effects in animal models of these conditions, and has been suggested as a potential treatment option for human patients.
properties
CAS RN |
172753-43-4 |
|---|---|
Product Name |
Ethyl 2-cyano-3-(2-(dimethylamino)-1,4-dihydro-4-oxo-3-quinolinyl)-2-propenoate |
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(dimethylamino)-4-oxo-1H-quinolin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C17H17N3O3/c1-4-23-17(22)11(10-18)9-13-15(21)12-7-5-6-8-14(12)19-16(13)20(2)3/h5-9H,4H2,1-3H3,(H,19,21)/b11-9+ |
InChI Key |
LELZHSKGSCXPML-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(NC2=CC=CC=C2C1=O)N(C)C)/C#N |
SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(NC2=CC=CC=C2C1=O)N(C)C)C#N |
synonyms |
ethyl (E)-2-cyano-3-(2-dimethylamino-4-oxo-1H-quinolin-3-yl)prop-2-eno ate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



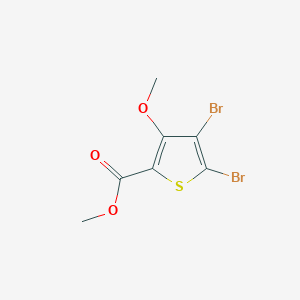
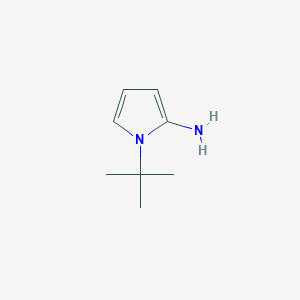
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
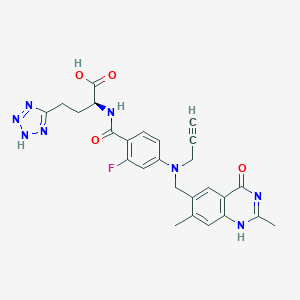
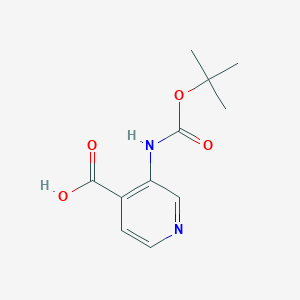
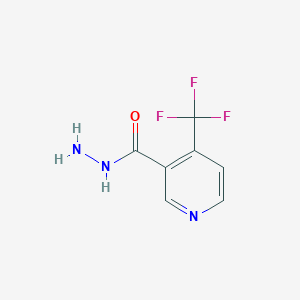
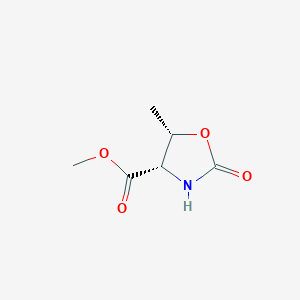
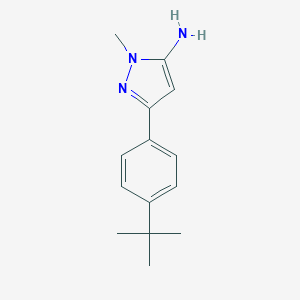
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

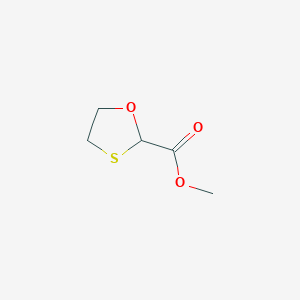
![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)

